3-Hydroxy-4-iodopyridine HCl
Description
Contextualization within the Field of Halogenated Pyridine (B92270) Chemistry
Halogenated pyridines are a critical class of compounds in synthetic chemistry, serving as essential building blocks for pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metalation-halogenation sequences. nih.govrsc.org The position and nature of the halogen significantly influence the molecule's reactivity and properties.
The field of halogenated pyridine chemistry is vast, with ongoing research focused on developing novel and efficient methods for their synthesis and functionalization. Traditional halogenation methods often require harsh conditions, such as the use of elemental halides with strong acids at elevated temperatures, which can lead to mixtures of regioisomers and have limited substrate scope. nih.gov To address these challenges, modern synthetic strategies focus on milder and more selective approaches. These include the use of designed phosphine (B1218219) reagents for 4-position halogenation and methods involving Zincke imine intermediates for 3-selective halogenation. nih.govnih.gov Furthermore, metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyridines are being explored to create diverse derivatives. rsc.org
Within this context, 3-Hydroxy-4-iodopyridine HCl is a notable example of a polysubstituted pyridine. The presence of the hydroxyl group further modulates the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations. The iodine atom, being the most reactive of the halogens in many coupling reactions, makes this compound a particularly valuable precursor.
Significance as a Pivotal Synthetic Building Block and Advanced Target Molecule
The utility of this compound as a synthetic building block stems from the reactivity of its functional groups. The iodine atom at the 4-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various metal-catalyzed reactions. smolecule.com This allows for the introduction of a wide array of substituents at this position, leading to the synthesis of more complex molecules.
The hydroxyl group at the 3-position can also participate in various reactions, such as condensation reactions with aldehydes and ketones. smolecule.com This dual functionality makes this compound a versatile starting material for the construction of diverse molecular architectures. For instance, its derivatives are being investigated as potential lead compounds in drug discovery, with some showing promise as antimicrobial and anticancer agents. smolecule.com
The synthesis of this compound itself typically involves the iodination of 3-hydroxypyridine (B118123). smolecule.com A one-pot, high-yielding iodination method for hydroxypyridines has been developed, which proceeds under mild conditions and avoids the need for chromatographic purification. nih.govresearchgate.netacs.org This efficient synthesis further enhances its accessibility and utility for researchers.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2056110-57-5 |
| Molecular Formula | C5H5ClINO |
| Molecular Weight | 257.46 g/mol |
| IUPAC Name | 4-iodopyridin-3-ol;hydrochloride |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Exact Mass | 256.91044 g/mol |
Overview of Current Academic Research Trajectories for Iodinated Hydroxypyridines
Current research on iodinated hydroxypyridines, including this compound, is following several key trajectories:
Development of Novel Synthetic Methodologies: A primary focus is on the development of more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of these compounds. This includes the exploration of new catalysts and reaction conditions for iodination and subsequent cross-coupling reactions. researchgate.net
Medicinal Chemistry Applications: Researchers are actively exploring the potential of iodinated hydroxypyridine derivatives as therapeutic agents. The unique combination of the hydroxyl and iodo groups can lead to novel biological activities. smolecule.com Studies are underway to synthesize libraries of these compounds and screen them for various biological targets.
Materials Science: Halogenated pyridines are also of interest in materials science. The ability of the iodine atom to participate in halogen bonding is being investigated for the rational design of crystal structures and supramolecular assemblies. d-nb.info
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving iodinated hydroxypyridines is crucial for optimizing existing synthetic methods and designing new ones. Computational studies are being employed to elucidate the pathways of these reactions. nih.gov
The versatility and reactivity of iodinated hydroxypyridines ensure their continued importance in various fields of chemical research, with ongoing efforts promising to unlock new applications and discoveries.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-iodopyridin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFRBSUFJWPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-57-5 | |
| Record name | 3-Pyridinol, 4-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 3 Hydroxy 4 Iodopyridine Hcl and Analogous Pyridine Architectures
Direct Halogenation Strategies for Hydroxypyridines
Direct halogenation of hydroxypyridines is a primary route for synthesizing compounds like 3-Hydroxy-4-iodopyridine. The hydroxyl group is a powerful activating ortho- and para-directing group, which significantly influences the regioselectivity of electrophilic substitution reactions like iodination.
The direct iodination of 3-hydroxypyridine (B118123) is challenging due to the electronic properties of the pyridine (B92270) ring, which is generally deactivated towards electrophilic attack compared to benzene. However, the activating nature of the hydroxyl group facilitates this transformation. The regioselectivity is dictated by the directing effect of the -OH group, which favors substitution at the positions ortho and para to it (positions 2, 4, and 6).
A common and effective method for the iodination of hydroxypyridines involves the use of molecular iodine (I₂) in the presence of a base or an oxidizing agent. acs.orgsemanticscholar.org A one-pot, high-yielding iodination protocol for various hydroxypyridines has been described, proceeding under mild conditions and often without the need for chromatographic purification. acs.org
For 3-hydroxypyridine, iodination is expected to occur at the 2, 4, or 6 positions. To achieve selective iodination at the C4 position, reaction conditions must be carefully controlled. Radical-based C-H iodination protocols have also been developed that show selectivity for the C3 and C5 positions in pyridones and pyridines, demonstrating that the choice of methodology can finely tune the reaction's regiochemical outcome. researchgate.netnih.gov
Common iodinating reagents used for this purpose include:
Iodine (I₂) with a base: The base deprotonates the hydroxyl group, increasing its activating effect and facilitating electrophilic attack.
N-Iodosuccinimide (NIS): A milder and more selective iodinating agent compared to I₂.
Bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄): A highly reactive electrophilic iodine source. researchgate.net
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| I₂ / Base (e.g., NaHCO₃) | Aqueous or alcoholic solvent, room temperature | Activating effect of hydroxyl directs substitution to ortho/para positions. | acs.orgsemanticscholar.org |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temperature | Generally provides good yields and cleaner reactions. | researchgate.net |
| (NH₄)₂S₂O₈ / KI | Aqueous media, heating | Radical-based mechanism can alter regioselectivity. | researchgate.netnih.gov |
To circumvent the use of potentially harsh or expensive iodinating reagents and to enhance reaction efficiency and selectivity, methods involving the in situ generation of the active iodinating species have been developed. This approach often involves oxidizing a simple iodide salt, like sodium or potassium iodide, into a more electrophilic iodine species directly within the reaction mixture. google.com
One patented method describes the synthesis of 3,5-diiodo-4-hydroxypyridine where sodium iodide is oxidized by a mixture of sodium chlorite (B76162) and sodium hypochlorite. google.com This process generates active iodine in situ, avoiding the sublimation issues associated with using solid iodine and leading to higher reactivity. google.com This principle can be adapted for the mono-iodination of other hydroxypyridines.
Electrochemical methods also offer a green alternative for the in situ generation of iodinating agents. mdpi.com By applying an electrical potential to a solution containing an iodide salt, reactive iodine species can be generated in a controlled manner, avoiding the need for chemical oxidants altogether. mdpi.com
| Iodine Source | Oxidant/Method | Advantages | Reference |
|---|---|---|---|
| Sodium Iodide (NaI) | Sodium chlorite / Sodium hypochlorite | Avoids handling solid I₂, high reactivity, cost-effective. | google.com |
| Potassium Iodide (KI) | Electrochemical oxidation | Green chemistry approach, avoids chemical oxidants, controlled generation. | mdpi.com |
| Iodine (I₂) | Silver Nitrate (AgNO₃) | Generates nitryl iodide in situ for effective electrophilic iodination. | nih.gov |
Functional Group Interconversion and Transformative Routes
An alternative to direct iodination of 3-hydroxypyridine is the synthesis via functional group interconversion from other substituted pyridines. These routes often rely on well-established reaction mechanisms such as nucleophilic aromatic substitution (SNAr).
This approach involves replacing a halogen atom on a pre-functionalized pyridine ring with a hydroxyl group. For the synthesis of 3-hydroxy-4-iodopyridine, a potential precursor would be a 3,4-dihalopyridine (e.g., 3-chloro-4-iodopyridine). The challenge lies in the selective replacement of one halogen over the other. Nucleophilic substitution on the pyridine ring is generally sluggish, especially at the C3 position. quimicaorganica.orgdavuniversity.org
However, under specific conditions, such as high temperatures and the use of a strong base like sodium or potassium hydroxide (B78521), hydroxylation can be achieved. A patented method for preparing 3-hydroxypyridine involves the hydrolysis of 3-chloropyridine (B48278) at 130-140°C using sodium hydroxide in a solvent like propylene (B89431) glycol. google.com While this demonstrates the feasibility of hydroxylating a C3-halogen, achieving selectivity in a di-halogenated system requires careful optimization.
The SNAr reaction is a cornerstone of pyridine chemistry, allowing for the introduction of various nucleophiles onto the pyridine ring. acs.orgsci-hub.se The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the leaving group (the halogen) and the presence of electron-withdrawing groups.
The general order of reactivity for the position of the leaving group is 4 > 2 >> 3. davuniversity.org This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, but not at the C3 position. quimicaorganica.org
The nature of the halogen also plays a role, though its effect can vary depending on the reaction conditions and the nucleophile. In many SNAr reactions, fluoride (B91410) is the best leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I). researchgate.net This is because the first step of the mechanism, the nucleophilic attack, is often the rate-determining step, and the high electronegativity of fluorine strongly activates the ring towards this attack. sci-hub.se
These principles are crucial when designing syntheses involving functional group interconversion. For instance, in a 3-chloro-4-iodopyridine (B48283) system, a nucleophile might preferentially displace the chloro group if the reaction follows a classic SNAr pathway where bond-breaking is not the rate-determining step, despite iodine being a better leaving group in other substitution reactions (like SN1 or SN2).
| Factor | Effect on Reactivity | Reason | Reference |
|---|---|---|---|
| Position of Leaving Group | 4-position > 2-position >> 3-position | Stabilization of the intermediate's negative charge by the ring nitrogen. | quimicaorganica.orgdavuniversity.org |
| Nature of Halogen (Leaving Group) | Often F > Cl > Br > I | The highly electronegative halogen activates the ring for the rate-determining nucleophilic attack. | sci-hub.seresearchgate.net |
| Electron-withdrawing Groups | Increase reaction rate | Stabilize the negative charge in the Meisenheimer complex. | acs.org |
Advanced Synthetic Protocols
Beyond classical methods, advanced synthetic protocols offer novel pathways to 3-hydroxypyridine architectures. Photochemical rearrangements provide a unique way to achieve C3 hydroxylation. For instance, pyridine N-oxides can undergo photochemical valence isomerization, leading to the selective formation of 3-hydroxypyridines. nih.gov This method represents a formal C-H hydroxylation at the challenging C3 position.
Another advanced strategy is the hetero-Diels-Alder reaction. Polysubstituted 3-hydroxypyridine scaffolds can be accessed in a single step through the reaction of 5-alkoxyoxazoles with various dienophiles, often catalyzed by a Lewis acid like Nd(OTf)₃. rsc.org This approach allows for the rapid construction of complex pyridine cores from acyclic or non-pyridine precursors.
Finally, radical-based C-H functionalization is an emerging area. As mentioned, protocols for the direct C-H iodination of pyridines have been developed using a radical mechanism, which can offer complementary regioselectivity to traditional electrophilic substitution methods. researchgate.netnih.gov
Cascade and Tandem Reactions for Constructing Complex Pyridine Frameworks
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. These processes involve a sequence of intramolecular or intermolecular reactions where the product of the first reaction is the substrate for the next.
One notable strategy for constructing pyridine frameworks involves the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. rsc.orgresearchgate.netacs.org This method allows for the rapid assembly of the pyridine ring with a high degree of control over the substitution pattern. While not explicitly detailed for 3-hydroxy-4-iodopyridine, this approach is versatile for creating a wide range of substituted pyridines.
More directly relevant to the synthesis of functionalized pyridines are cascade reactions that allow for the introduction of various substituents. For instance, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, utilizing iodine or N-bromosuccinimide (NBS) as a halogen source. nih.gov This demonstrates the potential of cascade reactions to incorporate halogen atoms into a pyridine-fused system.
Another relevant example is the tandem ring-contraction/regioselective C-H iodination of pyridinium (B92312) salts, which yields 4-iodopyrrole-2-carbaldehydes. researchgate.netacs.org Although the final product is a pyrrole, the methodology showcases a tandem process where iodination is a key step. Such a strategy could conceptually be adapted for the direct C-H iodination of a pre-formed hydroxypyridine precursor.
The following table summarizes representative examples of cascade and tandem reactions for the synthesis of complex heterocyclic frameworks, including those with halogen substituents.
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 5-Aminopyrazoles and alkynyl aldehydes | I2, DCM, 25 °C | Iodine-functionalized pyrazolo[3,4-b]pyridines | up to 95% | nih.gov |
| Pyridinium salts | NaI, Na2S2O8, DCE/H2O, 80 °C | 4-Iodopyrrole-2-carbaldehydes | up to 92% | researchgate.netacs.org |
| Aryl methyl ketones, 2-aminopyridines, barbituric acids | I2 (catalytic), DMSO, 110 °C | Pyrimidine-linked imidazopyridines | up to 85% | nih.gov |
Microwave-Assisted Synthesis in Halopyridine Derivatization and Rearrangement
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. rsc.org This technology has been widely applied to the synthesis of heterocyclic compounds, including pyridines.
The application of microwave irradiation can be particularly advantageous in the synthesis of substituted pyridines. For example, the microwave-assisted synthesis of pyridinium salts has been reported, where iodoethane (B44018) is reacted with a pyridylimidazo[1,5-a]pyridine derivative under microwave heating at 155 °C for 50 minutes. mdpi.com This demonstrates the use of microwave energy to facilitate reactions involving iodoalkanes and pyridine nitrogen atoms.
Furthermore, microwave assistance has been successfully employed in halogenation reactions. The bromination of pyridinethiones has been shown to be more efficient under microwave irradiation compared to conventional methods, leading to the synthesis of isothiazolopyridine and other related heterocyclic systems. nih.gov While this example uses bromine, it highlights the potential for microwave-assisted iodination of suitable pyridine precursors. The oxidative iodination of aromatic amines using diiodine and ortho-periodic acid has also been shown to be significantly accelerated by microwave irradiation, with reaction times dropping from hours to minutes. nih.gov
The synthesis of hydroxylated heterocyclic compounds can also be facilitated by microwave heating. For instance, the microwave-assisted synthesis of 3-hydroxy-2-oxindoles has been reported, showcasing the utility of this technology in reactions involving hydroxylated aromatic systems. derpharmachemica.commdpi.com Moreover, the rapid microwave-assisted preparation of 3-substituted 2-imino-pyrido[2,3-e] nih.govresearchgate.netoxazin-4-ones starting from 3-hydroxy-pyridine-2-carboxamides demonstrates the applicability to hydroxypyridine derivatives. researchgate.net
The table below presents examples of microwave-assisted syntheses of halogenated or hydroxylated heterocyclic compounds, illustrating the typical reductions in reaction time and improvements in yield.
| Starting Materials | Reaction Conditions | Product Type | Reaction Time | Yield (%) | Reference |
| 2-(imidazo[1,5-a]pyridine-1-yl)pyridine and iodoethane | Acetonitrile, 155 °C, 50 min | Pyridinium iodide salt | 50 min | 48% | mdpi.com |
| Aromatic amines, I2, H5IO6 | CH2Cl2, reflux | Monoiodinated arylamines | 2-20 min | 11-79% | nih.gov |
| 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Various reagents | Isothiazolopyridine, pyridothiazine, pyridothiazepine | 15-30 min | 82-85% | nih.gov |
| Substituted isatins and malonic/cyanoacetic acids | Dioxane, triethylamine, 5-10 min | 3-Hydroxy-2-oxindoles | 5-10 min | up to 98% | mdpi.com |
| N-Aralkoxy-3-hydroxy-pyridine-2-carboxamides and cyanogen (B1215507) bromide | Not specified | 2-Imino-pyrido[2,3-e] nih.govresearchgate.netoxazin-4-ones | Not specified | Not specified | researchgate.net |
Mechanistic and Kinetic Investigations in 3 Hydroxy 4 Iodopyridine Hcl Synthesis and Reactivity
Elucidation of Reaction Pathways for Halopyridine Transformations
The transformation of halopyridines, such as 3-hydroxy-4-iodopyridine, into other functionalized pyridines can proceed through various reaction pathways. Understanding these mechanisms is crucial for controlling the synthesis and reactivity of these compounds. Two significant pathways are the Radical-Nucleophilic Substitution (SRN1) and reactions involving pyridyne intermediates.
Pyridyne Intermediates in Aromatic Functionalization and Isomerization Processes
Pyridyne intermediates, also known as dehydro-pyridines, are highly reactive species that play a significant role in the functionalization of pyridines. nih.govthieme-connect.com They are analogous to benzyne (B1209423) and are formed by the formal removal of two substituents from adjacent carbon atoms of the pyridine (B92270) ring, creating a triple bond within the ring. nih.gov The first discovery of a pyridyne, specifically the 3,4-pyridyne, was reported in 1955. nih.gov
The generation of pyridynes can be achieved through various methods, including the treatment of halopyridines with strong bases. thieme-connect.comresearchgate.net For instance, 3,4-pyridyne can be generated from 3-chloro- or 3-bromopyridines. thieme-connect.comresearchgate.net Once formed, these intermediates are highly electrophilic and react rapidly with a wide range of nucleophiles and cycloaddition partners. nih.gov
Reactions involving 3,4-pyridynes can lead to the formation of either 3- or 4-substituted pyridines. However, reactions with unsubstituted 3,4-pyridynes often lack regioselectivity, resulting in a mixture of products. nih.gov Strategies to control the regioselectivity of nucleophilic additions to 3,4-pyridynes have been developed, often by introducing substituents on the pyridine ring that can direct the incoming nucleophile to a specific position. nih.govthieme-connect.com For example, a C5-bromide substituent can be used to direct nucleophilic additions to the C3 position of a 3,4-pyridyne. nih.gov The use of pyridyne intermediates provides a powerful method for accessing highly substituted and functionalized pyridine derivatives that may be difficult to obtain through other synthetic routes. nih.govresearchgate.net
Principles of Regioselectivity and Stereoselectivity Control
Controlling the position of a chemical reaction on a molecule (regioselectivity) and the spatial arrangement of the resulting bonds (stereoselectivity) is a fundamental challenge in organic synthesis. For pyridine derivatives like 3-hydroxy-4-iodopyridine HCl, these principles are critical in determining the outcome of a reaction.
Impact of Electronic and Steric Factors on Reaction Site Specificity
The regioselectivity of reactions involving substituted pyridines is governed by a combination of electronic and steric effects. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. numberanalytics.com When electrophilic substitution does occur, it is generally directed to the 3-position. numberanalytics.com
In nucleophilic aromatic substitution reactions of halopyridines, the position of substitution is influenced by the nature and position of existing substituents. For instance, in 3-substituted 2,6-dichloropyridines, the regioselectivity of the reaction with a nucleophile was found to correlate with the steric size of the 3-substituent. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net
In the case of pyridyne intermediates, both electronic and steric factors play a crucial role in determining the regioselectivity of nucleophilic addition. nih.gov While steric hindrance can influence the reaction, electronic considerations are often more dominant. nih.gov For example, in the reaction of substituted 3,4-pyridynes, the major product often arises from the electronically favored transition state, even if it is more sterically hindered. nih.gov The nature of the heteroatom and the presence of activating or deactivating groups on the ring significantly influence the electron density distribution and thus the preferred site of attack. numberanalytics.com
Catalytic Strategies for Directing Regiochemical Outcomes
Catalysis offers a powerful tool for controlling the regioselectivity of pyridine functionalization. Various catalytic systems have been developed to achieve highly selective C-H arylation, alkylation, and other transformations of the pyridine ring. nih.govorganic-chemistry.org
For instance, palladium-catalyzed C-H arylation of electron-deficient pyridines can be directed to the 3- or 4-positions with high selectivity. nih.gov This method complements existing C2-selective methods and classical functionalization approaches. nih.gov The regioselectivity in these reactions can often be rationalized by considering electronic effects, such as the repulsion between the nitrogen lone pair and the polarized C-Pd bond, and the acidity of the C-H bond, in combination with steric factors. nih.gov
Similarly, mechanochemically activated magnesium has been used as a mediator for the direct C-4 alkylation of pyridines with excellent regioselectivity. organic-chemistry.org This method avoids the need for transition-metal catalysts and is tolerant of various functional groups. organic-chemistry.org Other catalytic strategies involve the use of transition metals like rhodium and nickel for cycloaddition reactions to construct substituted pyridines. liverpool.ac.ukacs.org The choice of ligand in these catalytic systems can also have a significant impact on the regiochemical outcome. nih.govliverpool.ac.uk Furthermore, de novo synthesis strategies, where the pyridine ring is constructed from acyclic precursors, can provide access to polysubstituted 3-hydroxypyridines in a regioselective manner. mdpi.comacs.org
Kinetic Studies of Iodopyridine and Hydroxypyridine Reaction Systems
Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For reactions involving iodopyridines and hydroxypyridines, understanding the kinetics is essential for optimizing reaction conditions and elucidating reaction pathways.
The cleavage of radical anions of haloaromatics is a key step in SRN1 reactions, and methods have been developed to measure the rate constants of this process. researchgate.net The reactivity of different halopyridines can vary significantly. For example, in photolysis experiments, 2-iodopyridine (B156620) was found to react with water to form 2-hydroxypyridine (B17775). nih.govnih.gov The pH of the solution can influence the protonation state of the iodopyridine and thus its reactivity. nih.govnih.gov
The kinetics of tautomerization between 2-hydroxypyridine and its tautomer, 2-pyridone, have been studied both experimentally and theoretically. mdpi.com This equilibrium is an important consideration in reactions involving hydroxypyridines. The activation barrier for the proton transfer between the two tautomers has been calculated using computational methods. mdpi.com
Kinetic analysis of reactions such as the bromination of hydroxypyridines has been used to determine the rate-determining step and the activation energy of the reaction. Stopped-flow analysis is a technique that can be used to study the kinetics of fast reactions, including those involving biological molecules. nih.gov While specific kinetic data for the synthesis and reactions of this compound is not extensively available in the provided search results, the principles and methods described for related iodopyridine and hydroxypyridine systems are applicable for understanding its reactivity.
Spectroscopic and Structural Characterization Methodologies for Advanced Chemical Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Pyridine (B92270) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. For complex pyridine derivatives like 3-Hydroxy-4-iodopyridine HCl, a suite of advanced NMR experiments provides detailed information about the molecular framework, connectivity, and the electronic environment of individual atoms.
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the nature of the attached substituents. The carbon atom bearing the iodine (C4) would experience a significant upfield shift due to the heavy-atom effect, while the carbon attached to the hydroxyl group (C3) would show a downfield shift.
To overcome the complexities arising from overlapping signals and to establish unambiguous assignments, two-dimensional (2D) NMR techniques are indispensable. Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, revealing the connectivity of the protons on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide a complete and definitive map of the molecular structure.
For instance, an HMBC experiment would show correlations between the hydroxyl proton and the C3 and C4 carbons, as well as between the ring protons and their neighboring carbons, confirming the substitution pattern. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is particularly useful for conformational analysis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Hydroxy-4-iodopyridine in a representative solvent.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.0 - 8.3 | - |
| C2 | - | 140 - 145 |
| C3 | - | 155 - 160 |
| C4 | - | 90 - 95 |
| H5 | 7.2 - 7.5 | - |
| C5 | - | 125 - 130 |
| H6 | 8.1 - 8.4 | - |
| C6 | - | 145 - 150 |
| OH | Variable | - |
Note: These are predicted values and can vary based on solvent and pH.
Mass Spectrometry (MS) for Reaction Product Analysis and Mechanistic Probing
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. It is also invaluable for elucidating fragmentation patterns, which can provide significant structural information and insights into reaction mechanisms.
For the analysis of this compound, both hard and soft ionization techniques can be employed. Electron Ionization (EI) is a hard ionization method that typically leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base, 3-Hydroxy-4-iodopyridine, and a series of fragment ions. Characteristic fragmentation pathways for pyridine derivatives often involve the loss of small neutral molecules or radicals. In this case, fragmentation could involve the loss of CO from the hydroxyl group, cleavage of the C-I bond, or fragmentation of the pyridine ring itself.
Soft ionization techniques, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), are particularly useful for analyzing the hydrochloride salt of the compound. ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ in the positive ion mode. This allows for the accurate determination of the molecular weight of the free base. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information in a controlled manner. The fragmentation of the protonated molecule would likely involve the loss of neutral molecules such as H₂O or HI.
By analyzing the mass spectra of reaction mixtures over time, MS can be used to monitor the progress of a reaction, identify intermediates, and characterize final products. For instance, in a synthetic route leading to this compound, MS could be used to confirm the successful incorporation of the iodine atom or the hydroxyl group.
Table 2: Predicted Key Mass Spectrometric Fragments for 3-Hydroxy-4-iodopyridine.
| Ionization Mode | Predicted m/z | Identity of Fragment |
|---|---|---|
| EI | 221 | [M]⁺ |
| EI | 193 | [M - CO]⁺ |
| EI | 94 | [M - I]⁺ |
| ESI (+) | 222 | [M+H]⁺ |
| ESI-MS/MS (+) | 204 | [M+H - H₂O]⁺ |
| ESI-MS/MS (+) | 94 | [M+H - HI]⁺ |
X-ray Crystallography for Precise Molecular Geometry Determination of Key Intermediates and Products
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. This provides a definitive and unambiguous determination of the molecular structure in the solid state. nih.gov
For this compound, a successful single-crystal X-ray diffraction study would provide a wealth of structural information. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of the C-C, C-N, C-O, and C-I bond lengths. The geometry of the pyridine ring, which can be slightly distorted from a perfect hexagon by the substituents, would be accurately determined.
Furthermore, the crystal structure would reveal the details of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. This includes hydrogen bonding involving the hydroxyl group and the pyridinium (B92312) proton with the chloride counter-ion, as well as potential halogen bonding involving the iodine atom. These non-covalent interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
The data obtained from X-ray crystallography, such as the unit cell dimensions and the space group, provide a unique fingerprint for a specific crystalline form of the compound. This is particularly important in the pharmaceutical industry for identifying and characterizing different polymorphs.
Table 3: Expected Molecular Geometry Parameters from X-ray Crystallography of this compound.
| Parameter | Expected Value |
|---|---|
| C-I bond length | ~2.10 Å |
| C-O bond length | ~1.36 Å |
| Pyridine ring C-C bond lengths | 1.37 - 1.40 Å |
| Pyridine ring C-N bond lengths | 1.33 - 1.35 Å |
| C-C-C bond angles in ring | ~118 - 122° |
| C-N-C bond angle in ring | ~117 - 120° |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cardiff.ac.uk These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into molecular structure and conformation. americanpharmaceuticalreview.com
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretch of the pyridinium ion would also appear in this region. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration would be expected around 1200-1300 cm⁻¹, and the C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyridine ring and the C-I stretching vibration are expected to give rise to strong signals in the Raman spectrum.
By comparing the experimental vibrational spectra with those calculated using computational methods, a detailed assignment of the observed bands to specific vibrational modes can be achieved. This allows for a thorough characterization of the vibrational properties of the molecule and can be used to study conformational changes and intermolecular interactions.
Table 4: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Weak |
| N-H stretch | ~3100-3300 | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| C=C / C=N ring stretch | 1400-1600 | Strong |
| C-O stretch | 1200-1300 | Medium |
| C-I stretch | < 600 | Strong |
Computational and Theoretical Chemistry Studies of 3 Hydroxy 4 Iodopyridine Systems
Computational and theoretical chemistry provide powerful tools for investigating the molecular properties and reactivity of 3-hydroxy-4-iodopyridine and its derivatives. These methods allow for detailed analysis of electronic structure, reaction mechanisms, and intermolecular interactions, offering insights that complement experimental studies.
Synthetic Utility and Broader Applications in Complex Molecular Construction Excluding Clinical/dosage
Precursors for Poly-substituted and Poly-functionalized Pyridine (B92270) Derivatives
The dual reactivity of the hydroxyl and iodo substituents on the pyridine ring makes 3-Hydroxy-4-iodopyridine a valuable precursor for creating densely functionalized pyridine derivatives. The iodine atom at the 4-position is particularly useful as it can be readily substituted through a variety of well-established transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of carbon-based and heteroatom-based substituents.
Key transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the C4 position.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can serve as handles for further transformations, such as cyclization reactions. metu.edu.tr
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 4-aminopyridine (B3432731) derivatives.
Ullmann Coupling: Homocoupling reactions can be utilized to synthesize symmetrically substituted bipyridines. mdpi.com
Simultaneously, the hydroxyl group at the 3-position can act as a directing group for regioselective functionalization of the pyridine ring, particularly at the adjacent C2 position through ortho-lithiation. It can also be converted into other functional groups (e.g., ethers, esters) to further diversify the molecular structure. This orthogonal reactivity enables a stepwise and controlled approach to building complex substitution patterns on the pyridine core that would be difficult to achieve through other methods. organic-chemistry.org The ability to sequentially or concurrently modify these positions is a cornerstone of its utility in synthesizing poly-substituted pyridine scaffolds. nih.gov
Table 1: Cross-Coupling Reactions Utilizing the C4-Iodo Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄ | 4-Aryl/Alkyl-3-hydroxypyridine |
| Sonogashira Coupling | R-C≡CH | C-C (sp) | Pd/Cu | 4-Alkynyl-3-hydroxypyridine |
| Buchwald-Hartwig | R₂NH | C-N | Pd(dba)₂ | 4-Amino-3-hydroxypyridine |
| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂ | 4-Alkenyl-3-hydroxypyridine |
Building Blocks for Novel Heterocyclic Scaffolds
The functional handles of 3-Hydroxy-4-iodopyridine HCl facilitate its use as a foundational component in the synthesis of more complex, fused, and multi-ring heterocyclic systems.
Bipyridines: The iodo group is a prime reactive site for metal-catalyzed homocoupling or cross-coupling reactions to generate functionalized 4,4'-bipyridine (B149096) systems. researchgate.net These structures are of significant interest as ligands in coordination chemistry and as building blocks for supramolecular assemblies. The presence of the hydroxyl group provides an additional site for modification or for influencing the electronic properties of the resulting bipyridine ligand. mdpi.comnih.gov
Pyrazolo[3,4-b]pyridines: This scaffold can be constructed from 3-Hydroxy-4-iodopyridine through a multi-step synthetic sequence. A key step involves the conversion of the iodo group at the C4 position into a hydrazine (B178648) or an amino group via reactions like Buchwald-Hartwig amination. The resulting 4-amino-3-hydroxypyridine intermediate can then undergo a condensation and cyclization reaction with a 1,3-dicarbonyl compound or its equivalent. This cyclization forges the pyrazole (B372694) ring onto the pyridine core, yielding the pyrazolo[3,4-b]pyridine framework. mdpi.commdpi.com The hydroxyl group from the original molecule remains on the final scaffold, providing a site for further derivatization.
Spiro Compounds: The synthesis of iodo-substituted spiro-fused pyridines has been achieved through electrophilic cyclization pathways. metu.edu.tr A viable strategy using 3-Hydroxy-4-iodopyridine involves an initial Sonogashira coupling to introduce an appropriate alkyne at the C4 position. The resulting 4-alkynyl-3-hydroxypyridine derivative is then subjected to intramolecular electrophilic cyclization, which can be promoted by various reagents to construct the spirocyclic system fused to the pyridine ring. metu.edu.trmdpi.com This approach leverages the iodo-substituent as a reactive handle to build the necessary precursor for the key spirocyclization step.
Table 2: Synthetic Pathways to Fused and Complex Heterocycles
| Target Scaffold | Key Intermediate from 3-Hydroxy-4-iodopyridine | Subsequent Reaction Type |
|---|---|---|
| Bipyridines | 3-Hydroxy-4-iodopyridine | Suzuki or Ullmann Coupling |
| Pyrazolo[3,4-b]pyridines | 4-Amino-3-hydroxypyridine | Condensation/Cyclization with β-diketone |
| Spiro Compounds | 4-Alkynyl-3-hydroxypyridine | Intramolecular Electrophilic Cyclization |
Reagents in Selective C-H and N-H Functionalization Strategies
While direct C-H functionalization of pyridines can be challenging, the substituents on this compound can be used to direct and control the regioselectivity of such transformations. The hydroxyl group, after deprotonation or protection, can serve as a powerful directing group for metallation (e.g., lithiation) at the ortho position (C2). This generates a nucleophilic center at a specific C-H bond, allowing for the precise introduction of various electrophiles.
Furthermore, the iodine atom can influence the reactivity of adjacent C-H bonds or undergo halogen-metal exchange to generate a C4-lithiated species, which can then react with electrophiles. This provides a complementary method for functionalizing the ring. While the pyridine nitrogen itself does not have an N-H bond, derivatives of 3-Hydroxy-4-iodopyridine can be incorporated into ligands for transition metal catalysts that mediate N-H functionalization reactions on other substrates. The electronic properties imparted by the hydroxyl and iodo groups can tune the catalytic activity and selectivity of the metal center.
Role in the Development of Advanced Materials Precursors, including Coordination Chemistry Ligands
3-Hydroxy-4-iodopyridine is a direct precursor to 3-hydroxy-4-pyridinone (3,4-HOPO), a tautomeric form that is an exceptionally potent and well-studied bidentate chelating agent for a variety of metal ions. rsc.orgmdpi.com The 3-hydroxy and 4-keto (from the pyridinone tautomer) groups form a highly stable five-membered ring upon coordination with a metal center. This strong chelating ability is foundational to its use in developing coordination compounds and advanced materials. nih.gov
The critical feature of 3-Hydroxy-4-iodopyridine in this context is the iodine atom at the 4-position. This iodo group serves as a versatile synthetic handle, allowing the powerful 3,4-HOPO chelating unit to be covalently incorporated into larger, more complex structures. For instance, through polymerization reactions like Suzuki polycondensation, it is possible to synthesize coordination polymers where the repeating monomer unit contains the metal-binding HOPO moiety. Such materials can exhibit interesting electronic, magnetic, or catalytic properties. Similarly, the iodo-functionalized HOPO precursor can be attached to surfaces, nanoparticles, or other molecular scaffolds to create specialized metal sensors, sequestering agents, or metallo-catalysts. nih.gov
Q & A
Basic: What are the recommended synthetic protocols for 3-Hydroxy-4-iodopyridine HCl?
Answer:
Synthesis typically involves halogenation and hydroxylation steps. A common approach is iodination of pyridine derivatives using iodine monochloride (ICl) in acidic conditions, followed by hydroxylation via nucleophilic substitution. For purification, recrystallization from ethanol/water mixtures is recommended. Ensure characterization using -NMR (to confirm hydroxyl and iodine positions) and mass spectrometry (to verify molecular weight) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular ion peaks and isotopic patterns (e.g., iodine’s signature ).
- HPLC-PDA : For purity assessment (>95% recommended for research-grade material) .
Basic: How should solubility and stability be optimized for this compound?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-warm solvents to 40–50°C to enhance dissolution.
- Stability : Store at –20°C under inert gas (argon) to prevent degradation. Avoid prolonged exposure to light, as the iodine moiety may undergo photolytic cleavage .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to mitigate inhalation risks.
- Dispose of waste via halogen-specific hazardous waste protocols. Document all safety measures in experimental reports for reproducibility .
Advanced: How can density functional theory (DFT) improve understanding of this compound’s electronic properties?
Answer:
DFT simulations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electron density maps : To identify reactive sites (e.g., hydroxyl group’s nucleophilicity).
- Iodine’s electronic effects : Assess hyperconjugative interactions with the pyridine ring.
Validate computational results against experimental NMR chemical shifts and IR spectra .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Answer:
- Step 1 : Re-examine experimental conditions (e.g., solvent effects in NMR, column temperature in HPLC).
- Step 2 : Adjust DFT parameters (e.g., solvent model, basis set) to match experimental settings.
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography if single crystals are obtainable) .
Advanced: What strategies address regioselectivity challenges during iodination?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., trimethylsilyl) to position iodine at C4.
- Temperature control : Lower temperatures (–10°C) favor kinetic control, reducing byproducts.
- Post-synthetic analysis : Use LC-MS to quantify regioisomers and optimize reaction time .
Advanced: How to investigate degradation pathways under physiological conditions?
Answer:
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48–72 hours.
- LC-MS/MS monitoring : Identify degradation products (e.g., de-iodinated species).
- Mechanistic insight : Use radical scavengers (e.g., ascorbic acid) to test for oxidative pathways .
Advanced: What methodologies assess its pharmacological activity in vitro vs. in vivo?
Answer:
- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Report IC values with 95% confidence intervals.
- In vivo : Administer via intraperitoneal injection in murine models; quantify plasma concentrations using LC-MS/MS. Address bioavailability discrepancies by adjusting formulation (e.g., PEGylation) .
Advanced: How to leverage this compound in cross-disciplinary research (e.g., materials science)?
Answer:
- Coordination chemistry : Test as a ligand for transition metals (e.g., Pd-catalyzed coupling reactions).
- Photodynamic therapy : Evaluate iodine’s heavy atom effect on singlet oxygen generation.
- Documentation : Include detailed synthetic protocols and spectroscopic benchmarks in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
